molecular formula C18H19N3O4S2 B2508304 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 864977-48-0

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No.: B2508304
CAS No.: 864977-48-0
M. Wt: 405.49
InChI Key: DXZVAIAAWIRYOT-ZZEZOPTASA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide, a compound with the molecular formula C20H21N3O6S2C_{20}H_{21}N_3O_6S_2 and a molecular weight of 463.52 g/mol, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by a complex structure that includes a benzothiazole moiety and a sulfonamide group, which are known to contribute to various biological activities. The IUPAC name reflects its structural components:

  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies on related thiazole derivatives indicate significant inhibition of tyrosinase, an enzyme critical in melanogenesis .
  • Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which can mitigate oxidative stress by scavenging free radicals .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, potentially making them candidates for treating infections .

Antimelanogenic Effects

Recent studies have highlighted the compound's potential as an anti-melanogenic agent. In vitro experiments using melanoma cell lines (B16F10) showed that analogs of this compound inhibited melanin production more effectively than traditional agents like kojic acid. The proposed mechanism involves dual actions:

  • Direct inhibition of tyrosinase activity.
  • Suppression of melanogenesis-related gene expression .

Antioxidant Activity

The compound exhibited strong radical scavenging activity against DPPH and ABTS radicals, indicating its potential use as an antioxidant agent . This property is crucial for therapeutic applications aimed at reducing oxidative stress-related diseases.

Case Studies

Several case studies have explored the efficacy of similar compounds derived from benzothiazole frameworks:

  • Study on Tyrosinase Inhibition : A study investigated a series of benzothiazole derivatives for their ability to inhibit tyrosinase. Results indicated that certain structural modifications significantly enhanced inhibitory potency compared to standard inhibitors .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against different bacterial strains. The results suggested that modifications in the side chains could lead to increased antibacterial activity .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-12-3-5-13(6-4-12)17(22)20-18-21(9-10-25-2)15-8-7-14(27(19,23)24)11-16(15)26-18/h3-8,11H,9-10H2,1-2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZVAIAAWIRYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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